molecular formula C14H20O3Te B14252337 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane CAS No. 270914-40-4

2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane

Cat. No.: B14252337
CAS No.: 270914-40-4
M. Wt: 363.9 g/mol
InChI Key: QOOPMDKWDDUMKW-UHFFFAOYSA-N
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Description

2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane is an organotellurium compound characterized by the presence of a tellurium atom bonded to an ethoxyphenyl group and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane typically involves the reaction of 4-ethoxyphenyltellurium trichloride with ethylene glycol in the presence of a base. The reaction proceeds through the formation of an intermediate tellurium compound, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or elevated temperatures.

Major Products

    Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.

    Reduction: Formation of lower oxidation state tellurium compounds.

    Substitution: Formation of new organotellurium compounds with different functional groups.

Scientific Research Applications

2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane involves its interaction with biological molecules through the tellurium atom. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species, which contribute to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-4-[(4-ethoxyphenyl)tellurinyl]benzene
  • 1-Ethoxy-4-[(4-ethoxyphenyl)(diiodo)-lambda(4)-tellanyl]benzene

Uniqueness

2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane is unique due to the presence of both a tellurium atom and a dioxane ring in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

270914-40-4

Molecular Formula

C14H20O3Te

Molecular Weight

363.9 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)tellanylethyl]-1,3-dioxane

InChI

InChI=1S/C14H20O3Te/c1-2-15-12-4-6-13(7-5-12)18-11-8-14-16-9-3-10-17-14/h4-7,14H,2-3,8-11H2,1H3

InChI Key

QOOPMDKWDDUMKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)[Te]CCC2OCCCO2

Origin of Product

United States

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